
6-Deoxyfagomine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Deoxyfagomine Hydrochloride is a salt derivative of 6-Deoxyfagomine. It is a biochemical compound with the molecular formula C6H13NO2•HCl and a molecular weight of 167.63. This compound is primarily used in proteomics research and has various applications in scientific studies .
Méthodes De Préparation
6-Deoxyfagomine Hydrochloride is synthesized from D-lyxose through a series of regioselective and diastereoselective reactions. The synthetic route involves:
Amintion: Introduction of an amino group.
Hydroboration-oxidation: Addition of borane followed by oxidation.
Appel reaction: Conversion of alcohols to alkyl halides using triphenylphosphine and carbon tetrachloride.
Analyse Des Réactions Chimiques
6-Deoxyfagomine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
6-Deoxyfagomine Hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-Deoxyfagomine Hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes involved in carbohydrate metabolism .
Comparaison Avec Des Composés Similaires
6-Deoxyfagomine Hydrochloride can be compared with other similar compounds, such as:
Fagomine: A related compound with similar biological activities.
1-Deoxynojirimycin: Another piperidine derivative with enzyme inhibitory properties.
2,5-Dideoxy-2,5-imino-D-mannitol: A compound with similar structural features and biological activities.
The uniqueness of this compound lies in its specific regioselective and diastereoselective synthesis, as well as its distinct enzyme inhibitory properties .
Propriétés
Formule moléculaire |
C6H14ClNO2 |
|---|---|
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
(2R,3R,4R)-2-methylpiperidine-3,4-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4-6(9)5(8)2-3-7-4;/h4-9H,2-3H2,1H3;1H/t4-,5-,6-;/m1./s1 |
Clé InChI |
HZAXZUKBYXPSBJ-RWOHWRPJSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H](CCN1)O)O.Cl |
SMILES canonique |
CC1C(C(CCN1)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


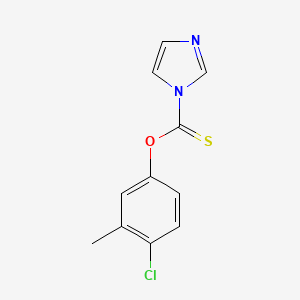
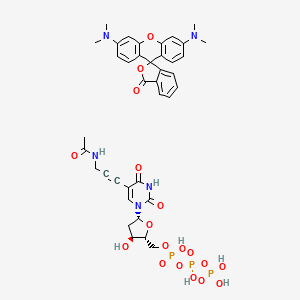
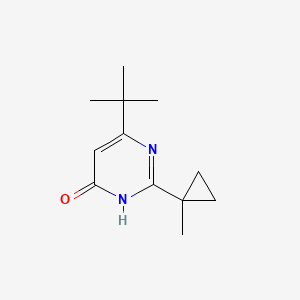
![O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine](/img/structure/B13861062.png)
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one](/img/structure/B13861068.png)
![(1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate](/img/structure/B13861071.png)

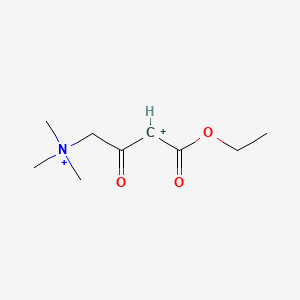

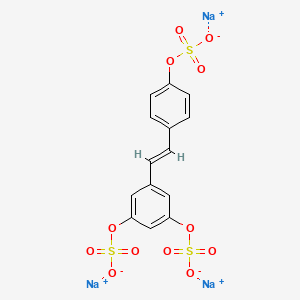


![[2-[(2-Bromophenyl)methoxy]phenyl]methanol](/img/structure/B13861139.png)

